molecular formula C16H14Cl2N2O4 B414041 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) CAS No. 301212-26-0

5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole)

Cat. No.: B414041
CAS No.: 301212-26-0
M. Wt: 369.2g/mol
InChI Key: UWCZSBKZDIBKCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) typically involves the reaction of 4-chloro-3-methylisoxazole with a phenylenebis(oxymethylene) precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific studies .

Properties

IUPAC Name

4-chloro-5-[[2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]methyl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-9-15(17)13(23-19-9)7-21-11-5-3-4-6-12(11)22-8-14-16(18)10(2)20-24-14/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCZSBKZDIBKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC3=C(C(=NO3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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